molecular formula C30H20N4O2 B4788030 (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER

(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER

Cat. No.: B4788030
M. Wt: 468.5 g/mol
InChI Key: NZAUUAGRKMYAAV-UHFFFAOYSA-N
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Description

(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes furan, triazole, and pyrimidine moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Key reagents used in these steps include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow techniques to ensure consistent production. The scalability of the synthesis process is crucial for its application in large-scale research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER apart from similar compounds is its unique fused ring system, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(naphthalen-1-yloxymethyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O2/c1-3-11-21(12-4-1)26-27-29-32-25(18-35-24-17-9-15-20-10-7-8-16-23(20)24)33-34(29)19-31-30(27)36-28(26)22-13-5-2-6-14-22/h1-17,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUUAGRKMYAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=CC6=CC=CC=C65)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER
Reactant of Route 2
Reactant of Route 2
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER
Reactant of Route 3
Reactant of Route 3
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER
Reactant of Route 4
Reactant of Route 4
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER
Reactant of Route 5
Reactant of Route 5
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER
Reactant of Route 6
(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (1-NAPHTHYL) ETHER

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